1-Cyclopropyl-1-(4-methoxyphenyl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-1-(4-methoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(13,9-3-4-9)10-5-7-11(14-2)8-6-10/h5-9,13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOUFYGLJJLZDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2=CC=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70315779 | |
| Record name | 1-cyclopropyl-1-(4-methoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70315779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62586-86-1 | |
| Record name | NSC297314 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297314 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-cyclopropyl-1-(4-methoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70315779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Cyclopropyl 1 4 Methoxyphenyl Ethanol
Established Reaction Pathways
The synthesis of 1-Cyclopropyl-1-(4-methoxyphenyl)ethanol can be achieved through several well-established reaction pathways. These methods often rely on the predictable reactivity of carbonyl compounds and organometallic reagents.
Grignard Reagent-Mediated Transformations for the Synthesis of this compound
The Grignard reaction is a cornerstone of carbon-carbon bond formation and provides a direct and efficient route to this compound. This transformation can be approached in two primary ways, both culminating in the desired tertiary alcohol.
The first pathway involves the reaction of cyclopropyl (B3062369) magnesium bromide, a Grignard reagent prepared from cyclopropyl bromide and magnesium metal, with 4-methoxyacetophenone. In this process, the nucleophilic cyclopropyl group attacks the electrophilic carbonyl carbon of the ketone. A subsequent aqueous workup protonates the resulting alkoxide to yield the final product.
Alternatively, the synthesis can be performed by reacting methylmagnesium iodide with cyclopropyl 4-methoxyphenyl (B3050149) ketone. This ketone precursor can be synthesized from 4-methoxybenzoyl chloride and cyclopropylmagnesium bromide or through other acylation methods. The addition of the methyl Grignard reagent to the ketone again leads to the formation of the tertiary alcohol upon workup. Both Grignard-based approaches are highly effective for assembling the target molecule.
Table 1: Grignard Reagent-Mediated Synthetic Routes
| Starting Material 1 | Starting Material 2 | Key Reagents | Product |
|---|---|---|---|
| 4-Methoxyacetophenone | Cyclopropyl bromide | Mg, THF/diethyl ether | This compound |
Multi-Step Approaches Involving Carbonyl Compounds and Aryl Moieties
Multi-step synthesis provides a versatile strategy for constructing complex molecules from simpler, readily available starting materials. vapourtec.comlibretexts.org For this compound, a multi-step sequence can offer greater control over the introduction of each molecular fragment.
One such approach begins with a commercially available precursor like p-methoxycinnamic acid. google.com This starting material can be converted into a Weinreb amide. The subsequent reaction of this amide with a sulfur ylide, generated from trimethylsulfoxonium (B8643921) iodide and a strong base, can achieve cyclopropanation of the double bond, leading to an amide derivative of 1-(p-methoxyphenyl)cyclopropane-2-acetic acid. google.com This intermediate can then be subjected to a series of functional group manipulations. For instance, reduction of the amide to an aldehyde, followed by a Grignard reaction with methylmagnesium bromide and subsequent oxidation, could yield cyclopropyl 4-methoxyphenyl ketone. A final Grignard addition of a methyl group would furnish the target alcohol. While more intricate, these multi-step pathways are crucial for building molecular diversity and accessing analogues from common precursors. syrris.jp
Advanced Strategies for Cyclopropyl and 4-Methoxyphenyl Incorporation
Modern synthetic chemistry offers advanced strategies that can provide improved efficiency, selectivity, and functional group tolerance compared to more traditional methods.
Cyclopropanation Reactions for the Construction of the Cyclopropyl Moiety
Instead of starting with a cyclopropyl group, it can be constructed onto a molecular scaffold that already contains the aryl moiety. Cyclopropanation reactions are chemical processes that generate cyclopropane (B1198618) rings. wikipedia.org One of the most well-known methods is the Simmons-Smith reaction, which utilizes a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to convert an alkene into a cyclopropane. harvard.edu For the synthesis of the target compound, a precursor such as 1-(4-methoxyphenyl)prop-2-en-1-ol could be subjected to Simmons-Smith conditions to form the cyclopropyl ring.
Other advanced methods include metal-catalyzed cyclopropanation using diazo compounds. organic-chemistry.org Catalysts based on rhodium or copper can decompose a diazo compound, like diazomethane, to generate a metal carbene, which then reacts with an alkene in a stereospecific manner to form the cyclopropane ring. wikipedia.orgnih.gov
Table 2: Comparison of Cyclopropanation Methods
| Method | Reagent(s) | Precursor Type | Key Features |
|---|---|---|---|
| Simmons-Smith Reaction | CH₂I₂, Zn-Cu couple | Allylic Alcohol | Stereospecific, often directed by hydroxyl groups. harvard.edu |
| Metal-Catalyzed (Rh, Cu) | Diazoalkane (e.g., CH₂N₂) | Alkene | High efficiency, catalytic process. organic-chemistry.org |
Palladium-Catalyzed Coupling and Related Reactions for Aryl Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions could be employed to introduce the 4-methoxyphenyl group onto a pre-formed cyclopropyl scaffold. For example, a Suzuki coupling reaction could be envisioned between 4-methoxyphenylboronic acid and a suitable cyclopropyl derivative bearing a halide or triflate leaving group, such as 1-bromo-1-cyclopropylethanol (after protection of the alcohol). Palladium catalysts with specialized phosphine (B1218219) ligands are known to facilitate the coupling of aryl groups to cyclopropyl systems. nih.govmdpi.com
Similarly, Buchwald-Hartwig amination, another palladium-catalyzed reaction, could be adapted for C-C bond formation. While primarily used for C-N bonds, related systems have been developed for C-aryl couplings. Research has demonstrated the feasibility of palladium-catalyzed α-arylation of cyclopropyl nitriles, indicating that the cyclopropyl ring is amenable to such transformations. nih.gov These methods are particularly valuable when the desired aryl group is complex or introduced late in the synthetic sequence. rsc.orgcore.ac.uk
Asymmetric Synthesis of this compound
The production of a single enantiomer of this compound is of significant interest, and this can be achieved through asymmetric synthesis. One major strategy is the asymmetric reduction of the precursor, cyclopropyl 4-methoxyphenyl ketone. Using a chiral reducing agent, such as a borane (B79455) complexed with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), can selectively produce one enantiomer of the alcohol over the other.
Another powerful approach is biocatalysis. The enantioselective reduction of the ketone precursor can be accomplished using enzymes, such as ketoreductases from microorganisms. cjcatal.com These biocatalytic methods often proceed with very high enantiomeric excess and under mild reaction conditions. Alternatively, a racemic mixture of this compound could be resolved through kinetic resolution, where an enzyme or chiral catalyst selectively reacts with one enantiomer, allowing the other to be isolated in high enantiomeric purity. nih.gov
Table 3: Approaches to Asymmetric Synthesis
| Strategy | Method | Precursor/Substrate | Key Reagent/Catalyst | Outcome |
|---|---|---|---|---|
| Asymmetric Reduction | Corey-Bakshi-Shibata (CBS) Reduction | Cyclopropyl 4-methoxyphenyl ketone | Chiral oxazaborolidine, Borane | Enantiomerically enriched alcohol |
| Biocatalytic Reduction | Whole-cell or Isolated Enzyme Reduction | Cyclopropyl 4-methoxyphenyl ketone | Ketoreductase (KRED) | Enantiomerically pure alcohol |
Chiral Auxiliary-Based Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, having served its purpose of inducing asymmetry. For the synthesis of compounds like this compound, a chiral auxiliary can be attached to the ketone precursor to control the addition of the ethyl nucleophile.
One effective class of chiral auxiliaries for the synthesis of chiral alcohols and ketones is based on amino alcohols, such as pseudoephedrine and its analogue, pseudoephenamine. nih.gov These auxiliaries can be converted into chiral amides, which then direct the stereoselective alkylation of the α-carbon. While this is typically used for creating α-chiral carbonyl compounds, the principles can be adapted. A hypothetical route could involve the use of a chiral auxiliary to introduce the ethyl group asymmetrically.
A more direct approach would involve the use of a chiral auxiliary that modifies the reactivity of the ketone itself. For instance, the formation of a chiral acetal (B89532) or ketal from the ketone and a chiral diol could create a diastereomeric mixture that might be separable or could bias the subsequent addition of an ethyl Grignard or organolithium reagent. However, the efficiency of such an approach can be limited by the steric hindrance around the carbonyl group.
A notable example of a chiral auxiliary in a related synthesis is the use of (1S,2S)- and (1R,2R)-2-methylamino-1,2-diphenylethanol (pseudoephenamine) in asymmetric alkylation reactions. nih.gov Amides derived from pseudoephenamine have demonstrated high diastereoselectivity in the alkylation of enolates to form quaternary carbon centers. nih.gov This high level of stereocontrol is attributed to the rigid chelated transition state formed during the reaction.
Table 1: Diastereoselective Alkylation using Pseudoephenamine Auxiliary This table is illustrative of the performance of the auxiliary in creating quaternary centers and is based on data for related systems.
| Entry | Electrophile | Product Diastereomeric Ratio |
|---|---|---|
| 1 | Methyl Iodide | ≥19:1 |
| 2 | Ethyl Iodide | ≥19:1 |
| 3 | Propyl Iodide | ≥19:1 |
Data adapted from a study on pseudoephenamine as a chiral auxiliary. nih.gov
Stereoselective Catalysis for Enantiomeric Control
Stereoselective catalysis is a powerful alternative to the use of stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. The asymmetric addition of organometallic reagents to ketones is a well-established method for the synthesis of chiral tertiary alcohols.
The enantioselective addition of an ethyl group to cyclopropyl(4-methoxyphenyl)methanone (B1293687) can be achieved using a chiral catalyst to control the approach of the ethyl nucleophile. This typically involves the use of a chiral ligand that coordinates to the metal of the organometallic reagent, creating a chiral environment around the reactive center.
For example, copper-catalyzed asymmetric 1,4-addition of Grignard reagents to enones has been extensively studied, and similar principles can be applied to the 1,2-addition to ketones. The use of chiral phosphine-phosphite ligands derived from TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) has shown high enantioselectivity in such reactions. researchgate.net A plausible catalytic system for the synthesis of this compound would involve the reaction of cyclopropyl(4-methoxyphenyl)methanone with ethylmagnesium bromide in the presence of a copper salt and a chiral ligand.
Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool in asymmetric synthesis. nih.gov While more commonly applied to reactions involving enolates or enamines, research into the organocatalytic asymmetric addition to ketones is ongoing.
Biocatalytic Transformations for Analogues of this compound
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high chemo-, regio-, and stereoselectivity. While there are no specific reports on the biocatalytic synthesis of this compound, the biocatalytic reduction of its analogue, 4-methoxyacetophenone, to the corresponding chiral secondary alcohol, (S)-1-(4-methoxyphenyl)ethanol, is well-documented. cjcatal.com
This transformation is typically achieved through the enantioselective reduction of the ketone using various microorganisms or isolated enzymes (ketoreductases). The high enantiomeric excess observed in these reactions highlights the potential of biocatalysis for the synthesis of chiral alcohols.
A study on the asymmetric biosynthesis of (S)-1-(4-methoxyphenyl)ethanol investigated the use of different reaction systems, including ionic liquid-containing co-solvents and ionic liquid/buffer biphasic systems, to improve the efficiency of the biocatalytic reduction. cjcatal.com The results indicated that the choice of the ionic liquid's cation and anion significantly influenced the catalytic performance of the biocatalyst.
Table 2: Biocatalytic Reduction of 4-Methoxyacetophenone This table showcases the effectiveness of biocatalysis for a closely related analogue.
| Biocatalyst | Reaction System | Conversion (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Microbial Cells | Ionic Liquid Co-solvent | >95 | >99 (S) |
Data is generalized from a study on the asymmetric biosynthesis of (S)-1-(4-methoxyphenyl)ethanol. cjcatal.com
The extension of this biocatalytic approach to cyclopropyl(4-methoxyphenyl)methanone would depend on the substrate tolerance of the involved ketoreductases. The steric bulk of the cyclopropyl group might pose a challenge for the active site of some enzymes. However, with the advancements in enzyme engineering and screening, it is plausible that a suitable biocatalyst could be identified or developed for the stereoselective reduction of this ketone to the corresponding alcohol, or for the enantioselective addition of an ethyl group.
Reactivity and Chemical Transformations of 1 Cyclopropyl 1 4 Methoxyphenyl Ethanol
Reactions Involving the Tertiary Hydroxyl Functionality
The tertiary alcohol group is a primary site for chemical modification, engaging in reactions typical for this functional class, including derivatization and elimination processes.
Derivatization of the Alcohol Group
The tertiary hydroxyl group of 1-Cyclopropyl-1-(4-methoxyphenyl)ethanol can be converted into other functional groups, such as ethers and esters, through various derivatization reactions. While direct experimental data for the title compound is limited in publicly available literature, its reactivity can be inferred from the behavior of analogous tertiary alcohols.
For instance, the conversion of a tertiary alcohol to an ether can be accomplished under basic conditions via a Williamson-like synthesis, though the steric hindrance of the tertiary carbon can make this challenging. A more common approach involves the reaction with an alkyl halide in the presence of a silver salt, such as silver(I) oxide.
Esterification is another key derivatization. The reaction of the alcohol with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, would yield the corresponding ester. The base is necessary to neutralize the hydrochloric or carboxylic acid byproduct.
Furthermore, the hydroxyl group can be substituted by a halogen. A related compound, 1-(4-methoxyphenyl)ethanol, is known to be used in the production of 4-(1-chloro-ethyl)-anisole. researchgate.netfishersci.com This suggests that this compound could undergo a similar nucleophilic substitution reaction, likely via an SN1 mechanism given the stability of the resulting tertiary carbocation, to form the corresponding chloride.
Table 1: Potential Derivatization Reactions of the Hydroxyl Group
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Etherification | Alkyl halide, Silver(I) oxide | Tertiary Ether |
| Esterification | Acyl chloride, Pyridine | Tertiary Ester |
Dehydration and Rearrangement Processes
The elimination of water from an alcohol, known as dehydration, is a fundamental reaction that leads to the formation of alkenes. For tertiary alcohols such as this compound, this transformation is typically carried out by treatment with a strong acid catalyst, like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and heat. libretexts.org
The reaction proceeds through an E1 (elimination, unimolecular) mechanism due to the ability to form a stable carbocation intermediate. youtube.comyoutube.com The mechanism involves three key steps:
Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water). libretexts.org
Formation of a carbocation: The protonated alcohol dissociates, losing a molecule of water to form a tertiary carbocation. This carbocation is particularly stable due to the electron-donating effects of the three attached carbon groups (the cyclopropyl (B3062369) and the two carbons of the ethyl backbone) and, significantly, through resonance stabilization provided by the electron-rich 4-methoxyphenyl (B3050149) ring.
Deprotonation: A weak base, which can be water or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent to the positively charged carbon, leading to the formation of a carbon-carbon double bond.
Given the structure of this compound, elimination can result in different alkene products depending on which adjacent proton is removed. According to Zaitsev's rule, the most substituted (and therefore most stable) alkene is generally the major product. youtube.com While carbocation rearrangements are a possibility in E1 reactions, the high stability of the initial tertiary benzylic carbocation in this specific molecule makes significant rearrangement less probable. youtube.comyoutube.com
Transformations of the Cyclopropyl Ring System
The cyclopropane (B1198618) ring is a source of unique reactivity due to its inherent ring strain and electronic properties. researchgate.netacs.org This strain can be harnessed to drive reactions that involve the opening or functionalization of the three-membered ring.
Ring-Opening Reactions of the Cyclopropyl Ethanol (B145695) Scaffold
The strained C-C bonds of the cyclopropyl group in this compound and its analogs can be cleaved under specific reaction conditions. These ring-opening reactions provide access to linear carbon chains that can be used in further synthetic transformations.
A notable example involves the reaction of cyclopropyl ethanols with a sulfur source to initiate ring opening. Research has demonstrated that cyclopropyl ethanol derivatives can undergo a one-pot procedure involving potassium sulfide (B99878) (K₂S) that proceeds via cleavage of C-C bonds. rsc.orgrsc.org This process is initiated by the interaction with the nucleophilic sulfur, leading to the opening of the strained cyclopropane ring. In some cases, the reaction is proposed to proceed through a radical mechanism where an oxygen-centered radical, formed from the alcohol, triggers the ring-opening to produce a more stable alkyl radical intermediate. researchgate.net
Annulation Reactions Utilizing the Cyclopropyl Moiety
Annulation reactions involve the formation of a new ring onto an existing molecular framework. The ring-opening of the cyclopropyl ethanol scaffold can be coupled with a cyclization step to build new heterocyclic systems in a single synthetic operation.
A prime example is the synthesis of thiophene (B33073) aldehydes from cyclopropyl ethanol derivatives. rsc.orgrsc.org In a study by Wang et al., various cyclopropyl ethanols were reacted with potassium sulfide (K₂S) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. This reaction results in a novel ring-opening/annulation cascade. The process involves a double C-S bond formation following the cleavage of the cyclopropyl C-C bonds. rsc.org In this transformation, DMSO serves not only as the solvent but also as a mild oxidant, which facilitates the final aromatization step to produce the thiophene aldehyde. rsc.org This method provides an efficient route to highly functionalized thiophenes, which are important structural motifs in medicinal chemistry and materials science. rsc.orgnih.govorganic-chemistry.org
Table 2: Ring-Opening/Annulation of a Cyclopropyl Ethanol Analog
| Starting Material | Reagents and Conditions | Product | Reference |
|---|
Functionalization and Derivatization of the Cyclopropyl Ring
Direct functionalization of the C-H bonds of a cyclopropyl ring without causing it to open is a chemically challenging task. The C-H bonds of a cyclopropane are shorter and stronger than those in typical alkanes, making the ring relatively resistant to certain types of oxidative metabolism and chemical reactions. researchgate.netacs.org This inherent stability is a desirable feature in drug design, where the cyclopropyl group is often used as a metabolically robust bioisostere for other groups like isopropyl or phenyl. iris-biotech.dedigitellinc.com
While direct C-H functionalization of this compound itself is not well-documented, general synthetic strategies for creating functionalized cyclopropanes often rely on building the substituted ring from the outset or using pre-functionalized cyclopropyl building blocks. nih.gov For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are effective for attaching cyclopropyl groups to aromatic systems using cyclopropylboronic acid. nih.gov Other advanced methods use specially prepared cyclopropyl organometallic reagents to introduce the ring into a target molecule. digitellinc.comnih.gov
Chemical Modifications of the 4-Methoxyphenyl Group
The 4-methoxyphenyl group offers several avenues for chemical modification, including electrophilic substitution on the aromatic ring, cleavage and subsequent functionalization of the methoxy (B1213986) group, and cross-coupling reactions at various positions of the ring. These transformations allow for the introduction of a wide array of functional groups, enabling the synthesis of diverse derivatives.
Electrophilic Aromatic Substitution Patterns
The methoxy group (-OCH₃) on the phenyl ring is a potent activating group and an ortho, para-director for electrophilic aromatic substitution (EAS) reactions. This is due to the resonance donation of a lone pair of electrons from the oxygen atom, which enriches the electron density at the positions ortho and para to the methoxy group. In the case of this compound, the para position is already occupied by the cyclopropylethanol substituent. Therefore, electrophilic attack is predicted to occur predominantly at the two equivalent ortho positions (C-3 and C-5).
The tertiary alcohol and the cyclopropyl group, while not directly participating in the aromatic substitution electronically, can exert steric hindrance. However, given their position relative to the aromatic ring, this steric effect on the ortho positions is generally considered to be minimal.
Common electrophilic aromatic substitution reactions that could be applied to this compound include nitration, halogenation, and Friedel-Crafts acylation. While specific experimental data for these reactions on the title compound are not extensively reported in the available literature, the expected outcomes can be predicted based on the known reactivity of anethole (B165797) and other 4-substituted anisole (B1667542) derivatives.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 1-Cyclopropyl-1-(3-nitro-4-methoxyphenyl)ethanol |
| Bromination | Br₂, FeBr₃ or NBS | 1-Cyclopropyl-1-(3-bromo-4-methoxyphenyl)ethanol |
| Acylation | RCOCl, AlCl₃ | 1-Cyclopropyl-1-(3-acyl-4-methoxyphenyl)ethanol |
Note: The table represents predicted outcomes based on general principles of electrophilic aromatic substitution.
Cleavage and Functionalization of the Methoxy Group
The cleavage of the methyl ether to reveal a phenolic hydroxyl group is a common and important transformation. This O-demethylation reaction significantly alters the electronic properties of the aromatic ring and provides a handle for further functionalization, such as etherification or esterification.
A widely used and effective reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). nih.govgvsu.eduresearchgate.netmdma.ch The reaction proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govgvsu.eduresearchgate.net Subsequent hydrolysis yields the corresponding phenol.
The reaction is typically performed in an inert solvent, such as dichloromethane, and at low temperatures to control its high reactivity. researchgate.net While specific conditions for the demethylation of this compound have not been detailed in the reviewed literature, general protocols for aryl methyl ether cleavage are expected to be applicable.
Table 2: Common Reagents and General Conditions for O-Demethylation of Aryl Methyl Ethers
| Reagent | Typical Conditions | Comments |
| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to rt | Highly effective, but moisture-sensitive and corrosive. nih.govgvsu.eduresearchgate.netmdma.ch |
| Hydrobromic Acid (HBr) | Acetic acid, reflux | Harsh conditions, may not be suitable for sensitive substrates. |
| Trimethylsilyl Iodide (TMSI) | CH₂Cl₂ or CH₃CN, rt | Milder alternative, but the reagent can be expensive. |
| Pyridinium Hydrochloride | 180-220 °C (neat) | High temperature required, limited to robust molecules. |
Once the phenolic derivative, 4-(1-cyclopropylethanol)phenol, is obtained, the newly formed hydroxyl group can be further functionalized. For instance, it can be alkylated to form new ethers or acylated to form esters, providing access to a wide range of analogs with potentially different physical, chemical, and biological properties.
Cross-Coupling Reactions at the Aromatic Ring
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To make the 4-methoxyphenyl ring of this compound amenable to such reactions, it must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate (-OTf).
This can be achieved through electrophilic halogenation of the parent compound, as described in section 3.3.1, to introduce a bromine or iodine atom at the 3-position. Alternatively, the methoxy group can be cleaved to the phenol, which can then be converted to a triflate by reaction with triflic anhydride. These halogenated or triflated derivatives can then serve as substrates in various cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate. For instance, the 3-bromo derivative of this compound could be coupled with various aryl or vinyl boronic acids to introduce new carbon substituents. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. tandfonline.comresearchgate.nettandfonline.comresearchgate.netresearchgate.netnih.govnih.govnih.gov
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. The 3-bromo derivative of the title compound could be reacted with a variety of primary or secondary amines to yield 3-amino-substituted analogs. This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. libretexts.orgwikipedia.orgorganic-chemistry.orgnih.govyoutube.com
Table 3: Representative Cross-Coupling Reactions on Functionalized Anisole Derivatives
| Coupling Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Product Type |
| Suzuki-Miyaura | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | 4-Methoxybiphenyl researchgate.netresearchgate.net |
| Suzuki-Miyaura | 2-Bromo-4-methylanisole | Cyclopropylboronic acid | [Pd(C₃H₅)Cl]₂ / Tedicyp | 2-Cyclopropyl-4-methylanisole tandfonline.comtandfonline.com |
| Buchwald-Hartwig | 4-Bromoanisole | Morpholine | Pd₂(dba)₃ / BINAP | 4-(4-Methoxyphenyl)morpholine wikipedia.org |
| Buchwald-Hartwig | 4-Chloroanisole | Aniline | Pd(OAc)₂ / SPhos | N-(4-Methoxyphenyl)aniline libretexts.orgorganic-chemistry.org |
Note: This table provides examples of cross-coupling reactions on substrates similar to functionalized this compound to illustrate the potential transformations.
Computational Chemistry and Theoretical Investigations of 1 Cyclopropyl 1 4 Methoxyphenyl Ethanol
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscapes of molecules, providing insights into their flexibility, preferred shapes, and the energy barriers between different states. For a molecule such as 1-cyclopropyl-1-(4-methoxyphenyl)ethanol, MD simulations can elucidate the dynamic interplay between the cyclopropyl (B3062369), hydroxyl, methyl, and 4-methoxyphenyl (B3050149) groups around the central chiral carbon. While specific MD studies on this exact compound are not extensively available in the public domain, the conformational behavior can be inferred from computational and experimental studies on its constituent fragments and structurally related molecules.
Computational studies on similar structures, such as cyclopropyl methyl ketone, have shown that the cyclopropyl group can adopt specific orientations relative to an adjacent functional group. For instance, studies on cyclopropyl methyl ketone revealed that the s-cis and s-trans conformations, where the cyclopropyl ring is eclipsed or anti-periplanar to the carbonyl group, are the most stable. A similar principle would apply to this compound, where the orientation of the cyclopropyl ring relative to the ethanol (B145695) moiety will be a defining conformational feature.
The 4-methoxyphenyl group also introduces specific conformational preferences. The methoxy (B1213986) group is known to be a strong electron-donating group through resonance, which influences the electronic properties of the phenyl ring. wikipedia.org Studies on anisole (B1667542) and its derivatives have used molecular dynamics simulations to understand intermolecular interactions, such as π-π stacking and hydrogen bonding. uniroma1.it In the context of this compound, the rotation of the 4-methoxyphenyl group and the orientation of the methoxy substituent will be influenced by steric hindrance from the adjacent cyclopropyl and ethanol groups, as well as by potential intramolecular hydrogen bonding between the hydroxyl group and the methoxy oxygen.
A hypothetical molecular dynamics simulation of this compound would typically be performed using an all-atom force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or a member of the AMBER (Assisted Model Building with Energy Refinement) or CHARMM (Chemistry at HARvard Macromolecular Mechanics) families. wikipedia.org The simulation would be initiated from an energy-minimized structure and then propagated over time by solving Newton's equations of motion for each atom. This would generate a trajectory of atomic positions, from which conformational preferences and dynamic properties can be analyzed.
Detailed Research Findings from Analogous Systems:
While direct research is sparse, findings from related molecules provide a strong basis for understanding the conformational behavior of this compound.
Cyclopropyl Group Conformations: Research on cyclopropyl carbinol derivatives has highlighted the rigidity of the cyclopropyl core, which can effectively direct the stereochemistry of reactions on adjacent functionalities. nih.gov This rigidity suggests that the rotational barrier around the bond connecting the cyclopropyl ring to the carbinol carbon in this compound is a significant factor in defining its conformational space. Computational studies on cyclopropyl methyl ketone have determined that the s-cis conformation is the most stable. uwlax.edu
Aryl Group Rotations: The rotation of the 4-methoxyphenyl group will be a key dynamic feature. The barrier to this rotation will be influenced by the steric bulk of the adjacent substituents. The interplay between the phenyl ring and the hydroxyl group could also lead to specific, stabilized conformations through non-covalent interactions.
Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the hydroxyl proton and the oxygen of the methoxy group is a critical aspect that would be explored in a molecular dynamics simulation. Such an interaction, if present, would significantly constrain the conformational freedom of the molecule, favoring specific rotamers.
The data that could be extracted from a molecular dynamics simulation of this compound would include probability distributions of key dihedral angles, potential of mean force (PMF) calculations to quantify the energy barriers between different conformations, and radial distribution functions to characterize intramolecular and intermolecular interactions in a condensed phase.
Synthesis and Exploration of Derivatives and Analogues of 1 Cyclopropyl 1 4 Methoxyphenyl Ethanol
Structural Modifications on the Cyclopropyl (B3062369) Ring
The cyclopropyl group is a key determinant of the parent molecule's conformational rigidity and electronic properties. Modifications to this three-membered ring can significantly influence its biological activity and chemical reactivity.
One approach to modifying the cyclopropyl ring involves the introduction of substituents. For instance, the diastereoselective Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinol derivatives can yield densely substituted bicyclopropanes as single diastereomers. nih.gov This method highlights the directing effect of the hydroxyl group in achieving high stereoselectivity. While not directly applied to 1-cyclopropyl-1-(4-methoxyphenyl)ethanol in the reviewed literature, this strategy provides a clear pathway for creating analogues with substituted cyclopropyl rings.
Another strategy involves the synthesis of cyclopropane-containing building blocks that can be incorporated into larger structures. A general method for preparing 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes has been developed through the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones. nih.gov These donor-acceptor cyclopropanes are valuable intermediates for synthesizing a variety of bioactive compounds. nih.gov
Furthermore, the synthesis of substituted 1-phenylcyclopropane carboxamide derivatives has been reported, starting from 2-phenyl acetonitrile (B52724) and 1,2-dibromoethane. nih.gov This method, while focused on a carboxamide derivative, establishes a viable route to substituted 1-arylcyclopropane structures that could be adapted for the synthesis of analogues of this compound.
| Modification Strategy | Description | Potential Analogue Structure | Reference |
| Simmons-Smith Cyclopropanation | Diastereoselective cyclopropanation of an alkenyl cyclopropyl carbinol. | Bicyclopropyl methanols | nih.gov |
| Corey-Chaykovsky Cyclopropanation | Reaction of 2-hydroxychalcones to form 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes. | Substituted aryl cyclopropyl ketones | nih.gov |
| Alkylation of Phenylacetonitrile | Reaction of substituted 2-phenyl acetonitrile with 1,2-dibromoethane. | 1-Aryl-1-cyclopropanecarboxylic acids | nih.gov |
Variations on the Methoxy (B1213986) Group and Aromatic Substitution Patterns
Alterations to the methoxy group and the substitution pattern on the aromatic ring provide a powerful tool for fine-tuning the electronic properties and biological interactions of the molecule.
A notable variation is the demethylation of the methoxy group to yield the corresponding phenol. For example, boron tribromide has been effectively used to demethylate ethyl 1-(p-methoxyphenyl)cyclopropane-2-acetate to its p-hydroxyphenyl derivative. google.com This transformation allows for the introduction of a hydrogen bond donor, which can significantly alter the molecule's binding characteristics.
The number and position of methoxy groups on the phenyl ring also play a crucial role. In a study on 1-(4-methoxyphenyl)-12-hydroxymethyl-p-carborane derivatives, it was found that increasing the number of methoxy groups on the benzene (B151609) ring enhanced the cell growth inhibitory activity. nih.gov Specifically, a trimethoxyphenyl derivative exhibited the most potent activity. nih.gov This suggests that the synthesis of analogues with di- or trimethoxy substitution patterns on the phenyl ring of this compound could lead to compounds with enhanced biological profiles.
Furthermore, the methoxy group can be replaced with other substituents to explore a wider chemical space. For example, an analogue where the methoxy group is replaced by an ethoxy group, 1-(4-ethoxyphenyl)-1-cyclopropyl ethanol (B145695), has been synthesized. aaronchem.com This seemingly minor change can impact metabolic stability and lipophilicity.
| Modification | Reagent/Method | Resulting Functional Group | Significance | Reference |
| Demethylation | Boron tribromide | Hydroxyl group | Introduces hydrogen bond donor capacity | google.com |
| Increased Methoxy Groups | Synthesis from corresponding acetophenones | Dimethoxy, Trimethoxy | Enhanced biological activity observed in related systems | nih.gov |
| Alkoxy Group Variation | Synthesis from corresponding acetophenones | Ethoxy group | Modulates lipophilicity and metabolic stability | aaronchem.com |
Development of Heterocyclic and Polycyclic Derivatives Integrating the Core Structure
Integrating the this compound core into heterocyclic and polycyclic systems can lead to novel compounds with unique three-dimensional shapes and biological activities.
One strategy involves the rearrangement of suitably substituted cyclopropane (B1198618) precursors. For instance, 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes, which can be considered derivatives of the core structure, can undergo rearrangement to form 2,3-dihydrobenzofurans. nih.gov This transformation opens up an avenue to a class of heterocyclic compounds.
The core structure can also be incorporated into more complex polycyclic systems. For example, the synthesis of buprenorphine analogues, which are complex 6,14-ethenomorphinan derivatives, has been achieved with cyclopropyl and cyclobutyl groups at the 20-position. researchgate.net While the starting material is not this compound itself, this demonstrates the feasibility of incorporating the cyclopropyl-carbinol motif into rigid, polycyclic scaffolds.
The synthesis of heterocyclic compounds from non-related cyclopropyl precursors can also provide inspiration. For example, the acid-catalyzed reactions of citral (B94496) epoxides have been shown to produce substituted 2-oxazolines, as well as bicyclic and tricyclic ethers. researchgate.net These types of transformations could potentially be applied to derivatives of this compound to generate novel heterocyclic structures.
| Derivative Type | Synthetic Approach | Example Heterocycle/Polycycle | Reference |
| Heterocyclic | Rearrangement of donor-acceptor cyclopropanes | 2,3-Dihydrobenzofuran | nih.gov |
| Polycyclic | Incorporation into complex scaffolds | Buprenorphine analogues | researchgate.net |
| Heterocyclic | Acid-catalyzed cyclization | Substituted 2-oxazolines | researchgate.net |
Scaffold Diversification through Chemoselective Transformations
Chemoselective transformations of the functional groups present in this compound allow for the diversification of the molecular scaffold, leading to a wide array of new analogues.
The tertiary alcohol is a key site for such transformations. Stereospecific nucleophilic substitution at the quaternary carbon of cyclopropyl carbinols has been achieved with complete inversion of configuration. researchgate.net This allows for the stereoselective introduction of various nucleophiles, providing access to a range of homoallylic alcohols and ethers. researchgate.net
Ring-opening reactions of the cyclopropyl group offer another powerful tool for scaffold diversification. For example, the tandem Heck-ring-opening reaction of cyclopropyldiol derivatives has been studied, providing a method to create more complex acyclic structures with multiple stereocenters. nih.gov The regioselectivity of the C-C bond cleavage can be influenced by the substituents on the cyclopropyl ring. nih.gov
Furthermore, the development of continuous-flow synthesis methods for arylthio-cyclopropyl carbonyl compounds from 2-hydroxycyclobutanones demonstrates the potential for scalable and efficient production of functionalized cyclopropane derivatives. nih.gov These derivatives can serve as versatile building blocks for further synthetic elaborations.
| Transformation | Key Feature | Outcome | Reference |
| Nucleophilic Substitution | Stereospecific inversion at the quaternary carbon | Congested tertiary homoallyl alcohols and ethers | researchgate.net |
| Tandem Heck-Ring-Opening | Selective C-C bond cleavage of the cyclopropyl ring | Complex acyclic structures with multiple stereocenters | nih.gov |
| Continuous-Flow Synthesis | Acid-catalyzed reaction of 2-hydroxycyclobutanones | Scalable production of functionalized cyclopropyl carbonyls | nih.gov |
Applications of 1 Cyclopropyl 1 4 Methoxyphenyl Ethanol in Organic Synthesis
Utility as a Chiral Building Block in Advanced Organic Synthesis
The structure of 1-cyclopropyl-1-(4-methoxyphenyl)ethanol features a chiral center at the carbon atom bearing the hydroxyl group. In principle, the enantiomerically pure forms of this alcohol could serve as valuable chiral building blocks for the asymmetric synthesis of more complex molecules. The combination of the cyclopropyl (B3062369) and aryl moieties offers distinct steric and electronic properties that can be exploited to induce stereoselectivity in subsequent reactions. However, based on a survey of current scientific literature, specific applications and detailed research findings on the use of enantiopure this compound as a chiral building block in advanced organic synthesis are not extensively documented.
Role as an Intermediate in the Preparation of Complex Molecules
As a functionalized alcohol, this compound possesses the inherent potential to act as an intermediate in the synthesis of a variety of complex molecules. The hydroxyl group can be transformed into other functional groups or used as a handle for coupling reactions, while the cyclopropyl ring can undergo ring-opening reactions to introduce a three-carbon chain. Despite this potential, its role is predominantly highlighted in the context of a specific annulation reaction to form thiophenes (see Section 7.4). Widespread application as a versatile intermediate for a broad range of other complex molecular scaffolds has not been a primary focus in the available research literature.
Use in the Development of Organometallic Reagents and Ligands
The oxygen atom of the hydroxyl group in this compound could potentially coordinate to metal centers, suggesting its possible use as a component in the design of organometallic reagents or chiral ligands for catalysis. The synthesis of such ligands could impart specific stereochemical control in metal-catalyzed reactions. Nevertheless, there is a lack of specific reports in the scientific literature detailing the successful application of this compound in the development of novel organometallic reagents or ligands.
Contribution to Novel Reaction Methodologies
The most significant contribution of this compound to organic synthesis is its use as a key substrate in a novel ring-opening/annulation reaction to produce thiophene (B33073) aldehydes. Current time information in Zurich, CH. Research has demonstrated that cyclopropyl ethanols, including the title compound, can react with a sulfur source like potassium sulfide (B99878) (K₂S) to yield substituted thiophene-2-carbaldehydes. Current time information in Zurich, CH.
This transformation is remarkable as it involves the formation of two new carbon-sulfur (C–S) bonds and the cleavage of a carbon-carbon (C–C) bond within the cyclopropyl ring in a single pot. researchgate.net The reaction is typically performed at an elevated temperature in a solvent such as dimethyl sulfoxide (B87167) (DMSO). Current time information in Zurich, CH.
In a representative study, this compound was subjected to the reaction conditions to produce 5-(4-methoxyphenyl)thiophene-2-carbaldehyde (B1305090). The results from this study highlight the utility of this methodology.
| Substrate | Product | Sulfur Source | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| This compound | 5-(4-methoxyphenyl)thiophene-2-carbaldehyde | K₂S | DMSO | 140 °C | 75% |
This novel one-pot procedure provides a concise and efficient route to functionalized thiophenes, which are important structural motifs in medicinal chemistry and materials science. The reaction demonstrates the unique reactivity of the cyclopropyl ethanol (B145695) moiety, where the strained three-membered ring acts as a synthetic equivalent for a three-carbon synthon in this annulation process. Current time information in Zurich, CH.researchgate.net
Future Directions and Emerging Research Avenues for 1 Cyclopropyl 1 4 Methoxyphenyl Ethanol
Development of Highly Efficient and Sustainable Synthetic Routes
The pursuit of green and sustainable chemistry is a cornerstone of modern chemical research, aiming to reduce environmental impact through cleaner and more efficient processes. proquest.comresearchgate.netchemistryjournals.net For 1-Cyclopropyl-1-(4-methoxyphenyl)ethanol, current synthetic approaches can be significantly improved by embracing these principles.
A documented synthesis involves the reaction of cyclopropyl (B3062369) phenyl ketone with a methyl Grignard reagent, followed by purification via column chromatography. rsc.org One such synthesis yielded the target compound as a yellow oil in 73% yield. rsc.org While effective at a lab scale, this method relies on organometallic reagents that require anhydrous conditions and can generate significant waste streams.
Future research should focus on biocatalytic and greener chemical methods. A highly promising avenue is the use of whole-cell biocatalysts or isolated enzymes for the asymmetric reduction of the precursor ketone, 4-methoxyacetophenone, to a chiral secondary alcohol. For instance, studies on the related compound, 1-(4-methoxyphenyl)ethanol, have demonstrated highly efficient and enantioselective synthesis using biocatalysts like Saccharomyces uvarum and Lactobacillus paracasei. researchgate.netresearchgate.net These biocatalytic processes offer numerous advantages, including high selectivity, mild reaction conditions (room temperature and neutral pH), and reduced energy consumption, making them an eco-friendly alternative to traditional chemical methods. researchgate.netresearchgate.netresearchgate.net Adapting such a biocatalytic approach to produce enantiopure (S)-1-(4-methoxyphenyl)ethanol could be a key step, as this enantiomer is a precursor for cycloalkyl[b]indoles used in treating allergic responses. researchgate.netresearchgate.net The development of new ecocatalysts, such as those derived from natural sources, could also provide sustainable pathways for the reactions involved. mdpi.com
Table 1: Comparison of Synthetic Routes for Aryl Alcohols
| Method | Precursor(s) | Key Reagents/Catalyst | Key Advantages | Relevance to Target Compound | Reference |
|---|---|---|---|---|---|
| Grignard Reaction | Cyclopropyl phenyl ketone, Methylmagnesium bromide | Grignard Reagent | Well-established C-C bond formation. | Directly produces this compound. | rsc.org |
| Biocatalytic Reduction (Proposed) | Cyclopropyl 4-methoxyphenyl (B3050149) ketone | Yeast (e.g., Saccharomyces uvarum), Bacteria (e.g., Lactobacillus paracasei) | High enantioselectivity, mild conditions, environmentally friendly. | A promising sustainable route for enantiopure synthesis. | researchgate.netresearchgate.net |
| Corey-Chaykovsky Cyclopropanation | 2-Hydroxychalcones | Sulfur ylide | Effective for creating donor-acceptor cyclopropanes. | Potential alternative route to the cyclopropane (B1198618) core. | nih.gov |
Discovery of Unprecedented Reactivity Pathways
The strained three-membered ring of the cyclopropyl group imparts unique reactivity to adjacent functional groups. A significant emerging research area is the exploration of novel transformations that leverage the interplay between the cyclopropyl carbinol moiety and other reagents.
A recently discovered and unprecedented reaction pathway for this compound involves a ring-opening/annulation reaction in the presence of a sulfur source like potassium sulfide (B99878) (K₂S). rsc.org In this process, the compound undergoes a transformation in DMSO at 140 °C to yield a 4,5-disubstituted thiophene-2-carbaldehyde. rsc.org This reaction demonstrates a novel method for C-S bond formation and the construction of a thiophene (B33073) ring system, starting from a cyclopropyl ethanol (B145695). rsc.org
Future research could systematically investigate this reactivity. Exploring a broader range of sulfur sources, solvents, and reaction conditions could optimize yields and potentially uncover alternative reaction pathways. rsc.org Furthermore, investigating the mechanism of this transformation in detail could provide fundamental insights into the reactivity of cyclopropyl carbinols. The synthetic utility of this discovery lies in its potential to provide concise access to complex thiophene aldehydes, which are valuable structural motifs in medicinal chemistry and materials science.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. While there is no specific literature on the flow synthesis of this compound, the synthesis of other complex molecules containing cyclopropyl groups has been successfully translated to continuous-flow systems. thieme-connect.de
Advanced Spectroscopic and Computational Characterization Techniques
While standard techniques like NMR have been used to confirm the structure of this compound, advanced characterization methods can provide deeper insights into its conformational and electronic properties. rsc.org The interplay between the phenyl ring, the hydroxyl group, and the cyclopropyl moiety creates a complex conformational landscape that dictates the molecule's interactions and reactivity.
Future research should employ a combination of high-resolution spectroscopy and computational chemistry. Techniques such as jet-cooled laser-induced fluorescence (LIF) excitation and IR-UV hole-burning spectroscopy have been used to study the conformational preferences of the related molecule 2-(4-methoxyphenyl)ethanol. nih.gov These studies revealed the presence of multiple stable conformers governed by intramolecular forces. nih.gov Applying these advanced techniques to this compound would allow for the precise characterization of its stable gas-phase structures.
These experimental findings should be coupled with high-level quantum chemical calculations (e.g., at the M06-2x or MP2 level) to determine the relative energies of different conformers and to analyze the electronic and steric effects of the cyclopropyl group on the molecule's structure and stability. nih.gov Such a combined approach would provide a fundamental understanding of how the cyclopropyl group influences the molecular geometry compared to simple alkyl substituents.
Exploration of Novel Supramolecular Interactions Involving the Compound
Supramolecular chemistry explores the non-covalent interactions that govern molecular recognition and self-assembly. The structure of this compound, with its hydrogen-bond donor (OH) and acceptor (OCH₃) groups, as well as its aromatic π-system, makes it a prime candidate for forming interesting supramolecular structures.
A crucial area for future investigation is the intramolecular OH/π interaction. In the related molecule 2-(4-methoxyphenyl)ethanol, this interaction, where the hydroxyl group's hydrogen atom points towards the π-electron system of the benzene (B151609) ring, is a key factor in determining the most stable conformation. nih.gov The introduction of a methoxy (B1213986) group was found to enhance this interaction by increasing the negative charge on the benzene ring. nih.gov Research is needed to determine how the replacement of a side-chain hydrogen with a cyclopropyl group affects this delicate balance. The electronic properties of the cyclopropyl ring could either enhance or sterically compete with this interaction.
Advanced spectroscopic methods can probe these weak interactions in the gas phase, while in the solid state, single-crystal X-ray diffraction would be invaluable for identifying intermolecular hydrogen bonding, π-stacking, and other non-covalent interactions that dictate the crystal packing. Understanding these interactions is crucial for designing materials with specific properties and for comprehending how the molecule might interact with biological targets.
Q & A
Q. Optimization Strategies :
- Use non-alcoholic solvents (e.g., THF) to suppress ether formation .
- Adjust catalyst loading (e.g., 5% Pt/C) and hydrogen pressure (1–3 atm) to balance reaction rate and selectivity .
How does the cyclopropyl group influence reactivity compared to non-cyclopropyl analogs?
Advanced Research Question
The cyclopropyl ring introduces steric hindrance and electronic effects:
- Steric Effects : Hinders nucleophilic attacks at the adjacent carbon, reducing side reactions in substitution or oxidation reactions .
- Electronic Effects : The strained cyclopropane ring may enhance stability of intermediates in hydrogenation or oxidation pathways .
- Comparative studies with non-cyclopropyl analogs (e.g., 1-(4-methoxyphenyl)ethanol) show slower reaction kinetics but higher stereochemical control in asymmetric syntheses .
What analytical techniques are effective for characterizing stereochemistry and purity?
Basic Research Question
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IC or OD-H, with mobile phases of hexane/isopropanol .
- NMR Spectroscopy : - and -NMR identify stereoisomers via coupling constants (e.g., for cyclopropyl protons) .
- Polarimetry : Measures optical rotation to confirm enantiomeric excess (e.g., for (R)-isomer) .
How can ether byproducts be minimized during hydrogenation of 4-methoxyacetophenone derivatives?
Advanced Research Question
Ether formation arises from alcohol-solvent interactions. Mitigation strategies include:
- Solvent Selection : Replace propanol with aprotic solvents (e.g., ethyl acetate) to suppress nucleophilic substitution .
- Catalyst Modification : Use tin-modified Pt/Rh catalysts to enhance selectivity for alcohol over ether .
- Temperature Control : Lower reaction temperatures (e.g., 25–40°C) reduce side reactions while maintaining catalytic activity .
What enantioselective synthesis strategies and catalysts are effective?
Advanced Research Question
- Organocatalysis : Proline-derived catalysts achieve >90% ee in asymmetric reductions of ketone precursors .
- Biocatalysts : Enzymes like alcohol dehydrogenases from Lactobacillus brevis provide high enantioselectivity (e.g., 98% ee for (S)-isomer) .
- Chiral Auxiliaries : Use (R)- or (S)-BINOL ligands in transition-metal-catalyzed hydrogenations .
How can biocatalytic methods improve synthesis sustainability?
Advanced Research Question
Biocatalysis offers:
- Mild Conditions : Reactions at ambient temperature/pH reduce energy use .
- Renewable Solvents : Deep-eutectic solvents (e.g., choline chloride/urea mixtures) enhance enzyme stability and recyclability .
- Waste Reduction : Eliminates toxic reagents (e.g., chromium-based oxidants) .
What challenges arise in scaling up synthesis?
Advanced Research Question
- Purification Complexity : Recrystallization from ethanol may require large volumes; switch to fractional distillation for bulk production .
- Catalyst Cost : Pt/Rh catalysts are expensive; explore nanostructured alternatives (e.g., Ni-Co alloys) for cost efficiency .
- Safety : Cyclopropyl intermediates are thermally unstable; optimize exothermic steps (e.g., Grignard reactions) via flow chemistry .
How does the 4-methoxyphenyl substituent affect stability and reactivity?
Advanced Research Question
- Electron-Donating Methoxy Group : Stabilizes carbocation intermediates in acid-catalyzed reactions (e.g., dehydration to alkenes) .
- pH Sensitivity : The hydroxyl group’s acidity (pKa ~12.5) necessitates inert atmospheres to prevent oxidation during storage .
How can isotopic labeling assist in metabolic pathway studies?
Advanced Research Question
- -Labeling : Synthesize this compound with at the methoxy group to track metabolic degradation via LC-MS .
- Applications : Identify hepatic metabolites (e.g., glucuronide conjugates) and assess bioaccumulation potential .
What green chemistry approaches enhance synthesis sustainability?
Advanced Research Question
- Solvent-Free Photocatalysis : Visible-light-driven oxidation of alcohol precursors in deep-eutectic solvents achieves 64% yield with minimal waste .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 minutes vs. 6 hours for ketone reductions) .
- Biodegradable Catalysts : Immobilized lipases on cellulose matrices enable recyclability (>10 cycles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
